2,6-Difluoro-4-methoxypyridine
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Overview
Description
2,6-Difluoro-4-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2NO. This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions and a methoxy group at the 4 position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-4-methoxypyridine typically involves the fluorination of pyridine derivatives. One common method is the direct fluorination of pyridine using fluorinating agents such as cesium fluorosulfate (CsSO4F) at room temperature, which produces a mixture of fluorinated pyridines . Another method involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at 20°C to form 2-fluoro-3-bromopyridine, which can then be further fluorinated .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using advanced fluorinating reagents and catalysts. The use of aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) is another method to achieve fluorination of pyridine derivatives .
Chemical Reactions Analysis
Types of Reactions: 2,6-Difluoro-4-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives of the compound.
Scientific Research Applications
2,6-Difluoro-4-methoxypyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Fluorinated pyridines, including this compound, are investigated for their potential use in drug development due to their unique chemical properties.
Industry: The compound is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This can lead to inhibition or activation of enzymes, modulation of receptor activity, and other biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2,6-Difluoro-4-methoxypyridine can be compared with other fluorinated pyridines, such as:
2,6-Difluoropyridine: Lacks the methoxy group, making it less versatile in certain chemical reactions.
4-Methoxypyridine: Lacks the fluorine atoms, resulting in different chemical and physical properties.
2,3,5,6-Tetrafluoropyridine: Contains more fluorine atoms, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
2,6-difluoro-4-methoxypyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTFKBJLWDISRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=C1)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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